molecular formula C14H23N3O B1370780 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline CAS No. 220822-26-4

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline

Katalognummer: B1370780
CAS-Nummer: 220822-26-4
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: AHACBCCMXMDLCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline is an organic compound with the molecular formula C14H23N3O It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group and connected to the aniline moiety via a propoxy linker

Biochemische Analyse

Biochemical Properties

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This binding can lead to enzyme inhibition or activation, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in colon cancer cells, the compound has been shown to inactivate the NF-κB pathway, thereby reducing the antiapoptotic function of NF-κB and inhibiting cancer cell growth . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. The compound’s interaction with oxidoreductase enzymes, for instance, is stabilized by hydrophobic interactions . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline typically involves the following steps:

    Starting Materials: Aniline, 4-methylpiperazine, and 1-bromo-3-chloropropane.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antihypertensive Properties
Research indicates that compounds incorporating piperazine moieties, such as 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, can inhibit soluble epoxide hydrolase (sEH), which plays a significant role in the regulation of blood pressure. Inhibitors of sEH have been proposed as potential treatments for hypertension due to their ability to enhance the effects of vasodilatory epoxyeicosatrienoic acids (EETs) .

Anticancer Activity
The compound has shown promise as an anticancer agent. It has been evaluated alongside related piperazine derivatives for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that certain piperazine-containing compounds exhibit low IC50 values, suggesting effective anticancer properties . The synthesis of various derivatives has led to the identification of compounds with significant activity against multiple cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from readily available aniline derivatives and piperazine. The reaction conditions often include solvents like DCM (dichloromethane) and catalysts such as trimethylaluminium .

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Aniline + PiperazineDCM, reflux~93%
2Intermediate + Acylating agentReflux, various solventsVariable

Case Studies

Several studies highlight the applications of this compound:

  • Study on Antihypertensive Effects : A study demonstrated that derivatives of this compound effectively reduced blood pressure in animal models by inhibiting sEH activity, leading to increased levels of EETs .
  • Anticancer Evaluation : Another study synthesized various piperazine derivatives and evaluated their anticancer potential against human tumor cell lines. The results indicated that several derivatives exhibited significant growth inhibition, with some compounds showing IC50 values comparable to established chemotherapeutics .

Biologische Aktivität

4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline, also known as 4-methoxy-3-(4-methylpiperazin-1-yl)aniline, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
CAS No. 846023-55-0
Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
IUPAC Name 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
InChI Key UIQSXFRSFWMZJH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine moiety is known for its ability to bind to multiple receptors and enzymes, influencing their activity and leading to various pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, likely through interference with bacterial enzyme systems.
  • Anticancer Activity : Research indicates that it may inhibit specific kinases involved in tumor progression, suggesting its role in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for a variety of substitutions that can enhance its biological activity. Studies have demonstrated that:

  • Substituent Effects : Modifications on the aniline ring and the piperazine group significantly affect potency and selectivity against different biological targets.
  • Optimal Structures : Compounds with para-substituted piperazine groups exhibit improved pharmacokinetic properties and enzyme inhibition capabilities compared to their meta-substituted counterparts .

Anticancer Studies

A series of compounds derived from this compound were evaluated for their anticancer properties against various cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.8 nM to 5.25 µM depending on the specific target and cell line, demonstrating significant cytotoxicity against cancer cells .

Neuropharmacological Effects

In addition to anticancer properties, derivatives of this compound have been investigated for their neuropharmacological effects. For instance:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antitumor Activity : A study highlighted the synthesis of a series of piperazine-containing compounds based on this compound. These compounds were evaluated for their c-Met kinase inhibition, with several showing enhanced activity compared to standard treatments .
  • Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of a piperazine derivative in mice, revealing favorable absorption and metabolic stability, which are critical for therapeutic applications .

Eigenschaften

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)propoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACBCCMXMDLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622628
Record name 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220822-26-4
Record name 4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(3-Chloro-propyl)-4-methyl-piperazine hydrochloride (1.7 g, 9.6 mmol, 1.2 eq.) is added in one portion to a mixture of 4-aminophenol (893 mg, 8.0 mmol) and finely powdered sodium hydroxide (808 mg, 20 mmol, 2.5 eq.) in DMF (27 ml). The reaction mixture is stirred for 17 h at RT. The resulting dark suspension is filtered. The filtrate is diluted with DCM (200 ml) and washed with brine (2×50 ml). The aqueous layer is back-extracted with DCM. The organic phase is dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH, 7:3) provides 1.86 g of the title compound as a yellow-brown oil: ESI-MS: 250.2 [MH]+; TLC: Rf=0.31 (DCM/MeOH, 7:3).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a Round bottom flask, 1-Methyl-4-[3-(4-nitro-phenoxy)-propyl]-piperazine (4.10 g, 0.0147 mol), 10% Pd/C (10:90, Palladium:carbon black, 1.6 g, 0.0015 mol), and Ethanol (100 mL, 2 mol) were added. The mixture was evacuated under house vacuum and charged with a hydrogen balloon (3×). The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon. The solid was filtered. The solvent was removed under vacuum to give 4-[3-(4-Methyl-piperazin-1-yl)-propoxy]-phenylamine a white solid (2.86, 78%). 1H (DSMO-d6)-6.62 (dd, 1H, J=2.08, 4.57 Hz), 6.49 (dd, 2H, J=2.16, 5.64 Hz), 4.56 (bs, 2H), 3.82 (t, 2H, J=6.40 Hz), 2.20-2.45 (m, 10H), 2.13 (s, 3H), 1.70-1.83 (m, 2H)
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Reactant of Route 5
Reactant of Route 5
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline
Reactant of Route 6
Reactant of Route 6
4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.